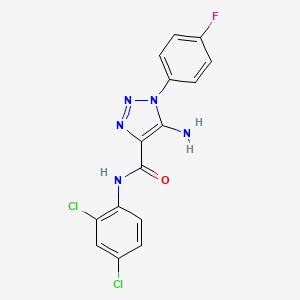

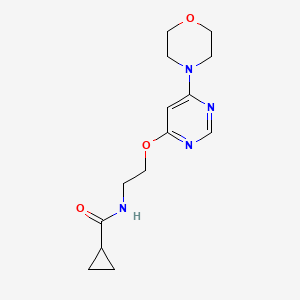

![molecular formula C23H17ClN2O2S2 B2573327 {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone CAS No. 303147-45-7](/img/structure/B2573327.png)

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone (MPS) is a synthetic compound belonging to the class of sulfones. It is a white crystalline solid with a molecular weight of 308.7 g/mol. MPS has a wide range of applications in scientific research, including biochemical, physiological, and toxicological studies.

Scientific Research Applications

Organic Synthesis

This compound plays a significant role in organic chemistry as a versatile intermediate. Its ability to participate in Pd-catalyzed Suzuki–Miyaura type reactions has opened new avenues for catalytic desulfitative functionalizations, enabling catalytic C–C and C–X bond construction . This reactivity is particularly valuable for the synthesis of complex molecules and natural products.

Medicinal Chemistry

In medicinal chemistry, sulfones such as this compound are crucial. They are often present in target molecules due to their pharmacological importance. The sulfone group can act as a modulator of chemical reactivity, which is essential for developing new drugs and understanding their interactions at the molecular level .

Materials Science

Sulfones are integral in materials science, especially in the development of polymers. Their inclusion in polymer chains can enhance the material’s properties, such as thermal stability and chemical resistance, making them suitable for high-performance applications .

Catalysis

The sulfone group is increasingly important in novel synthetic methodologies for creating C–C bonds. It can function as an activating, electron-withdrawing substituent in Michael acceptors or as a good leaving group, which facilitates the removal of the sulfone moiety after the desired transformation .

Agrochemicals

Sulfones are used in the synthesis of agrochemicals due to their reactivity and stability. They can help create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Polymer Production

Specific sulfone derivatives are employed in the production of thermoplastics. They are used in polyetherification reactions of dihalodiphenyl sulfones, which are crucial steps in producing high-performance thermoplastic materials .

Environmental Studies

Sulfones like “{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone” can be used as markers in environmental studies to track pollution sources and understand the distribution of industrial chemicals in the environment .

Advanced Research in Chemical Sciences

Researchers are exploring the potential of sulfones in advanced chemical sciences, including their use in metal- and photocatalytic approaches for C–S bond functionalization. This research could lead to impactful improvements in catalysis and the development of new synthetic strategies .

properties

IUPAC Name |

4-(benzenesulfonylmethyl)-6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O2S2/c24-18-11-13-20(14-12-18)29-22-15-19(16-30(27,28)21-9-5-2-6-10-21)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPXVULZGDJSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

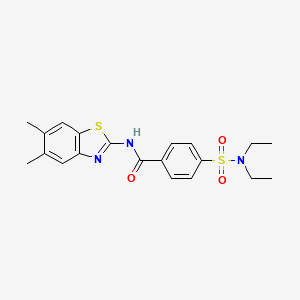

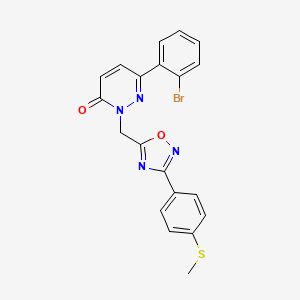

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)

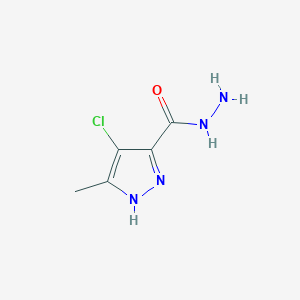

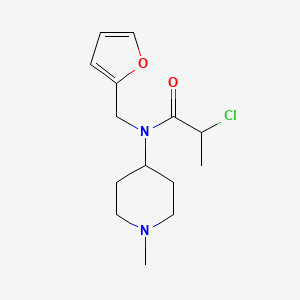

![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)

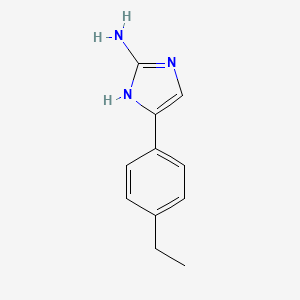

![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)

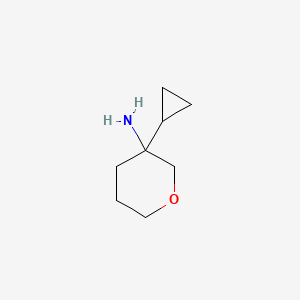

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)

![N-[(4-Fluorophenyl)methyl]-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2573263.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2573266.png)